molecular formula C3H8O9P2 B14717022 Diphosphoglycerinaldehyd CAS No. 17453-91-7

Diphosphoglycerinaldehyd

Cat. No.: B14717022
CAS No.: 17453-91-7
M. Wt: 250.04 g/mol
InChI Key: PZCHTJOKDMKJHV-UHFFFAOYSA-N
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Description

Diphosphoglycerinaldehyd, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in the energy production and biosynthesis processes of living organisms. The compound has the chemical formula C(_3)H(_7)O(_6)P and is a monophosphate ester of glyceraldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.

    Reduction: NADH and glycerol-3-phosphate dehydrogenase.

    Isomerization: Triose phosphate isomerase.

Major Products

    Oxidation: 1,3-bisphosphoglycerate.

    Reduction: Glycerol-3-phosphate.

    Isomerization: Dihydroxyacetone phosphate.

Scientific Research Applications

Diphosphoglycerinaldehyd has numerous applications in scientific research:

Mechanism of Action

Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Dihydroxyacetone phosphate: An isomer of diphosphoglycerinaldehyd, involved in similar metabolic pathways.

    Fructose-1,6-bisphosphate: A precursor in the synthesis of this compound.

    1,3-bisphosphoglycerate: A product of the oxidation of this compound.

Uniqueness

This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key player in energy production and biosynthesis. Its ability to undergo various chemical reactions and interact with multiple enzymes highlights its versatility and importance in metabolic processes .

Properties

CAS No.

17453-91-7

Molecular Formula

C3H8O9P2

Molecular Weight

250.04 g/mol

IUPAC Name

(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate

InChI

InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10)

InChI Key

PZCHTJOKDMKJHV-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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